molecular formula C13H20N2O4 B3249018 ethyl 3-{[(tert-butoxy)carbonyl]amino}-1-methyl-1H-pyrrole-2-carboxylate CAS No. 1909311-77-8

ethyl 3-{[(tert-butoxy)carbonyl]amino}-1-methyl-1H-pyrrole-2-carboxylate

Cat. No.: B3249018
CAS No.: 1909311-77-8
M. Wt: 268.31
InChI Key: RCLKUQDQHNDNHL-UHFFFAOYSA-N
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Description

Ethyl 3-{[(tert-butoxy)carbonyl]amino}-1-methyl-1H-pyrrole-2-carboxylate is a pyrrole-based derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group at the 3-position and a methyl substituent at the 1-position of the pyrrole ring. This compound serves as a critical intermediate in organic synthesis, particularly in the construction of heterocyclic scaffolds for pharmaceuticals and agrochemicals. Its Boc group enhances stability during synthetic transformations, while the ester moiety allows for further functionalization.

Properties

IUPAC Name

ethyl 1-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O4/c1-6-18-11(16)10-9(7-8-15(10)5)14-12(17)19-13(2,3)4/h7-8H,6H2,1-5H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCLKUQDQHNDNHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CN1C)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 3-{[(tert-butoxy)carbonyl]amino}-1-methyl-1H-pyrrole-2-carboxylate is a pyrrole derivative that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the compound's biological activity, focusing on its interactions with enzymes, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C₁₂H₁₈N₂O₄
  • Molecular Weight : 268.31 g/mol
  • CAS Number : 1909311-77-8

The compound contains a tert-butoxycarbonyl (Boc) protecting group, an ethyl ester, and an amino group, which contribute to its reactivity and interaction with biological targets.

Biological Activity Overview

This compound exhibits significant biological activity, particularly as an inhibitor of cytochrome P450 enzymes, especially CYP1A2. This enzyme plays a crucial role in drug metabolism, and its inhibition can alter the pharmacokinetics of co-administered drugs, making this compound relevant in pharmacological studies .

Enzyme Inhibition

The compound's interaction with CYP1A2 suggests that it may influence the metabolism of various therapeutic agents. This inhibition can lead to increased plasma concentrations of drugs that are substrates for CYP1A2, potentially enhancing their effects or toxicity .

Case Studies and Experimental Data

Recent studies have focused on the synthesis and biological evaluation of pyrrole derivatives, including this compound. These studies often employ high-throughput screening methods to assess the biological activity of synthesized compounds.

Table 1: Summary of Biological Activities

Compound NameBiological ActivityReference
This compoundCYP1A2 inhibitor
A-87380Neuraminidase inhibitor
A-192558Antiviral against TMV

The mechanism by which this compound exerts its biological effects likely involves the binding to specific enzyme active sites, leading to altered enzymatic activity. The presence of the Boc group may enhance the stability of the compound during metabolic processes, allowing for sustained interaction with target enzymes .

Applications in Drug Development

Given its ability to modulate enzyme activity, this compound could serve as a valuable intermediate in drug design. Its structural characteristics allow for modifications that could enhance specificity and efficacy against target enzymes or receptors involved in disease pathways .

Structural Similarities and Variations

Several compounds share structural similarities with this compound, which may influence their biological activity:

Compound NameCAS NumberSimilarityUnique Features
tert-Butyl 2-formyl-1H-pyrrole-1-carboxylate161282-57-10.90Contains a formyl group
tert-Butyl 2-methyl-1H-pyrrole-1-carboxylate72590-65-90.91Lacks amino substitution
1-tert-Butyl 2-methyl 1H-pyrrole-1,2-dicarboxylate294659-30-60.86Features two carboxylic acid groups

These variations highlight how modifications can lead to differences in biological activity and therapeutic potential .

Scientific Research Applications

Pharmaceutical Applications

a. Synthesis of Bioactive Compounds
Ethyl 3-{[(tert-butoxy)carbonyl]amino}-1-methyl-1H-pyrrole-2-carboxylate serves as an essential intermediate in synthesizing various bioactive compounds. For instance, it has been utilized in the synthesis of polycyclic Toll-like receptor (TLR) antagonists, which are promising candidates for treating immune disorders. The compound's ability to facilitate the formation of complex molecular architectures makes it a valuable precursor in drug development .

b. Chiral Building Blocks
The compound is also employed as a chiral building block in the synthesis of amino acid derivatives and other chiral molecules. Its configuration allows for the creation of enantiomerically pure compounds, which are crucial in developing pharmaceuticals that require specific stereochemistry for efficacy .

Organic Synthesis

a. Reaction with Amino Acids
this compound can react with various amino acids to form dipeptides and other derivatives. This reaction is significant in peptide synthesis, where the tert-butoxycarbonyl (Boc) protecting group can be selectively removed under mild conditions, allowing for further functionalization .

b. Formation of Complex Structures
The compound's reactivity allows it to participate in multiple reactions, including acylation and alkylation, leading to the formation of complex structures that are often challenging to synthesize through traditional methods. This versatility is beneficial for chemists looking to create novel compounds with potential biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 1-[(tert-Butoxycarbonyl)amino]-2-methyl-5-(1-methyl-1H-indol-3-yl)-4-[(1-methyl-1H-indol-3-yl)carbonyl]-1H-pyrrole-3-carboxylate (10a)

Structural Differences :

  • Substituents: Contains two 1-methylindol-3-yl groups at positions 4 and 5 of the pyrrole ring, compared to the simpler ethyl ester and Boc-amino substituents in the target compound.
  • Complexity : Higher molecular weight (C₃₂H₃₄N₄O₅, MW 554.64) due to indole moieties, which may influence solubility and reactivity .
Ethyl 5-(tert-Butyl)-2-methyl-1-phenyl-1H-pyrrole-3-carboxylate (CAS 175276-55-8)

Structural Differences :

  • Substituents: Lacks the Boc-amino group but includes a tert-butyl group at position 5 and a phenyl group at position 1.
  • Molecular Weight : C₁₈H₂₃N₂O₂, MW 285.38, significantly lower than the target compound .

Functional Implications :

  • Steric Effects : The tert-butyl group may hinder electrophilic substitution at the 5-position, whereas the phenyl group enhances aromatic interactions.
  • Applications: Used in materials science due to its rigid structure, contrasting with the Boc-protected amino group’s utility in peptide coupling .
tert-Butyl 3-((1-(tert-Butoxycarbonyl)-1H-indol-3-yl)methyl)-8a-(3-methylbut-2-en-1-yl)-1,4-dioxo-hexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate (2.39a)

Structural Differences :

  • Core Structure: Combines a pyrrolidine-pyrazine fused system with indole and isoprenoid substituents, differing from the monocyclic pyrrole in the target compound .
  • Protective Groups : Dual Boc groups on indole and pyrazine, offering orthogonal protection strategies .

Thermal Analysis :

  • Stability : Enhanced thermal stability due to fused rings and steric protection, as evidenced by thermogravimetric analysis (TGA) in related studies .

Research Findings and Implications

  • Reactivity: The Boc-amino group in the target compound enables selective deprotection for further amidation, whereas indole-containing analogs (e.g., 10a) exhibit unique π-π interactions in crystal packing .
  • Thermal Behavior : Compounds with fused rings (e.g., 2.39a) show superior thermal stability, highlighting the trade-off between structural complexity and functional resilience .

Q & A

Basic Questions

Q. What synthetic routes are commonly employed to prepare ethyl 3-{[(tert-butoxy)carbonyl]amino}-1-methyl-1H-pyrrole-2-carboxylate, and what intermediates are critical in its synthesis?

  • Methodological Answer : The synthesis typically involves introducing the tert-butoxycarbonyl (Boc) protecting group to the pyrrole nitrogen. A plausible route includes:

Pyrrole core formation : Condensation of aminocarboxylate precursors under acidic or basic conditions.

Boc protection : Reaction with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base (e.g., DMAP or triethylamine) to protect the amino group .

Esterification : Ethyl ester formation via reaction with ethanol under acid catalysis or using coupling agents like DCC .
Key intermediates include the unprotected pyrrole-amine and the Boc-protected precursor. Characterization of intermediates via 1H^1H NMR and LC-MS is critical to monitor reaction progress .

Q. How can researchers validate the purity and structural integrity of this compound after synthesis?

  • Methodological Answer :

  • Chromatography : Reverse-phase HPLC or GC-MS to assess purity (>95% by area normalization) .
  • Spectroscopy :
  • 1H^1H/13C^{13}C NMR to confirm substitution patterns (e.g., tert-butyl group at δ ~1.4 ppm, ester carbonyl at ~170 ppm) .
  • IR spectroscopy to identify carbonyl stretches (Boc: ~1680–1720 cm1^{-1}, ester: ~1740 cm1^{-1}) .
  • Mass spectrometry : High-resolution MS (HRMS) to verify the molecular ion ([M+H]+^+) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectral data (e.g., unexpected 1H^1H NMR signals) for derivatives of this compound?

  • Methodological Answer :

  • 2D NMR techniques : Use COSY, HSQC, and HMBC to assign ambiguous proton and carbon signals. For example, HMBC correlations can confirm connectivity between the Boc group and pyrrole nitrogen .
  • X-ray crystallography : Single-crystal analysis (using software like SHELXL ) provides unambiguous structural confirmation. This is especially useful for resolving stereochemical ambiguities in derivatives .
  • Comparative analysis : Cross-reference data with structurally similar compounds (e.g., ethyl 2-amino-4-phenyl-1H-pyrrole-3-carboxylate) to identify artifacts or solvent effects .

Q. What strategies optimize the regioselective introduction of the Boc group onto the pyrrole ring?

  • Methodological Answer :

  • Protecting group compatibility : Ensure the pyrrole nitrogen is deprotonated (e.g., using NaH) to enhance nucleophilicity before Boc introduction .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) improve reagent solubility and reaction homogeneity .
  • Kinetic vs. thermodynamic control : Adjust temperature (e.g., 0°C for kinetic control) to favor Boc addition to the more nucleophilic nitrogen. Monitor via TLC or in situ IR .

Q. How can researchers analyze contradictory biological activity data across similar pyrrole derivatives?

  • Methodological Answer :

  • Structure-activity relationship (SAR) studies : Compare substituent effects (e.g., tert-butyl vs. phenyl groups) on target binding using molecular docking (e.g., AutoDock Vina) .
  • In vitro assays : Validate activity in dose-response experiments (e.g., IC50_{50} determination) under standardized conditions to control for variability .
  • Meta-analysis : Aggregate data from structurally analogous compounds (e.g., ethyl 2-amino-1-(4-fluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate) to identify trends in bioactivity .

Data Contradiction Analysis

Q. How should researchers address conflicting crystallographic data between experimental and computational models?

  • Methodological Answer :

  • Refinement protocols : Use SHELXL to iteratively refine crystallographic parameters (e.g., thermal displacement factors).
  • Density functional theory (DFT) : Compare experimental bond lengths/angles with DFT-optimized structures (e.g., using Gaussian 16) to identify steric or electronic mismatches .
  • Twinned crystals : Apply twin-law refinement in cases of non-merohedral twinning, which may distort experimental data .

Comparative Structural Analysis

Compound Key Functional Groups Unique Properties Reference
Ethyl 2-amino-4-phenyl-1H-pyrrole-3-carboxylateAmino, ester, phenylEnhanced π-π stacking for receptor binding
Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylateMethyl, esterIncreased steric hindrance, reduced solubility
Target compoundBoc-protected amino, methyl, esterImproved stability for proteolytic resistance

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 3-{[(tert-butoxy)carbonyl]amino}-1-methyl-1H-pyrrole-2-carboxylate
Reactant of Route 2
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ethyl 3-{[(tert-butoxy)carbonyl]amino}-1-methyl-1H-pyrrole-2-carboxylate

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